molecular formula C8H14ClF3N2O B13213808 2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide hydrochloride

2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide hydrochloride

Cat. No.: B13213808
M. Wt: 246.66 g/mol
InChI Key: ZWWBDUVELKEPAW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-methylpiperidin-3-yl)acetamide hydrochloride: is a chemical compound with the molecular formula C8H14ClF3N2O and a molecular weight of 246.66 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a piperidine ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors like 4-methylpiperidine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoroacetic acid or trifluoromethyl iodide.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(4-methylpiperidin-3-yl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2,2,2-Trifluoro-N-(4-methylpiperidin-3-yl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes or receptors, inhibiting their activity.

    Pathways Involved: It affects various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-(4-methylpiperidin-3-yl)acetamide hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H14ClF3N2O

Molecular Weight

246.66 g/mol

IUPAC Name

2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide;hydrochloride

InChI

InChI=1S/C8H13F3N2O.ClH/c1-5-2-3-12-4-6(5)13-7(14)8(9,10)11;/h5-6,12H,2-4H2,1H3,(H,13,14);1H

InChI Key

ZWWBDUVELKEPAW-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1NC(=O)C(F)(F)F.Cl

Origin of Product

United States

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